2-[(E)-Ethylideneamino]benzene-1,4-diol
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Overview
Description
2-[(E)-Ethylideneamino]benzene-1,4-diol is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylideneamino group attached to a benzene ring with two hydroxyl groups in the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Ethylideneamino]benzene-1,4-diol typically involves the reaction of benzene-1,4-diol (hydroquinone) with an ethylideneamine precursor under specific conditions. One common method is the condensation reaction between hydroquinone and acetaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Ethylideneamino]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-[(E)-Ethylideneamino]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-Ethylideneamino]benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-diol (Hydroquinone): A parent compound with similar structural features but without the ethylideneamino group.
Benzene-1,2-diol (Catechol): Another dihydroxybenzene derivative with hydroxyl groups in the ortho position.
Benzene-1,3-diol (Resorcinol): A dihydroxybenzene derivative with hydroxyl groups in the meta position.
Uniqueness
2-[(E)-Ethylideneamino]benzene-1,4-diol is unique due to the presence of the ethylideneamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
612070-32-3 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-(ethylideneamino)benzene-1,4-diol |
InChI |
InChI=1S/C8H9NO2/c1-2-9-7-5-6(10)3-4-8(7)11/h2-5,10-11H,1H3 |
InChI Key |
IHYWETJETULFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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